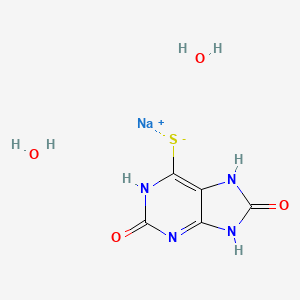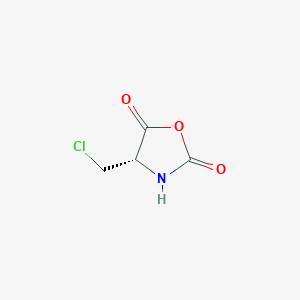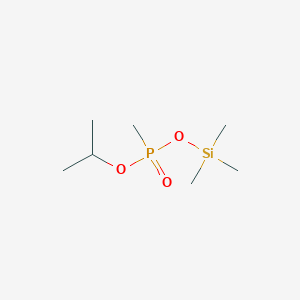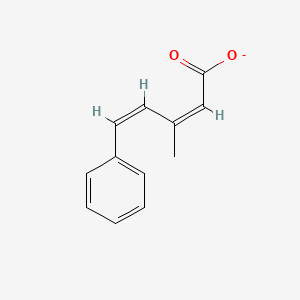
2-(3-Chloropropyl)-6-fluoroquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chloropropyl)-6-fluoroquinazoline is a heterocyclic organic compound that belongs to the quinazoline family. This compound is characterized by the presence of a quinazoline core substituted with a 3-chloropropyl group at the 2-position and a fluorine atom at the 6-position. Quinazolines are known for their diverse biological activities and are often explored for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloropropyl)-6-fluoroquinazoline typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-fluoroquinazoline, which can be obtained through various methods, including the cyclization of appropriate precursors.
Substitution Reaction: The 3-chloropropyl group is introduced through a nucleophilic substitution reaction. This involves reacting 6-fluoroquinazoline with 3-chloropropylamine under controlled conditions.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate, to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Chloropropyl)-6-fluoroquinazoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization: Under specific conditions, the compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction processes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while reduction with sodium borohydride can produce reduced quinazoline derivatives.
Applications De Recherche Scientifique
2-(3-Chloropropyl)-6-fluoroquinazoline has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is explored for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(3-Chloropropyl)-6-fluoroquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-Chloropropyl)-6-chloroquinazoline: Similar structure but with a chlorine atom instead of fluorine.
2-(3-Chloropropyl)-4-fluoroquinazoline: Similar structure but with the fluorine atom at the 4-position.
2-(3-Chloropropyl)-6-methylquinazoline: Similar structure but with a methyl group instead of fluorine.
Uniqueness
2-(3-Chloropropyl)-6-fluoroquinazoline is unique due to the specific positioning of the fluorine atom at the 6-position, which can influence its chemical reactivity and biological activity. The presence of the 3-chloropropyl group also adds to its versatility in undergoing various chemical transformations.
Propriétés
Formule moléculaire |
C11H10ClFN2 |
|---|---|
Poids moléculaire |
224.66 g/mol |
Nom IUPAC |
2-(3-chloropropyl)-6-fluoroquinazoline |
InChI |
InChI=1S/C11H10ClFN2/c12-5-1-2-11-14-7-8-6-9(13)3-4-10(8)15-11/h3-4,6-7H,1-2,5H2 |
Clé InChI |
XFYYQXJHUWVIGM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC(=NC=C2C=C1F)CCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(E)-(hydroxyimino)methyl]-N,N-dimethylaniline](/img/structure/B11715706.png)
![N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11715709.png)
![[(3aS,6aS)-octahydrocyclopenta[b]pyrrol-3a-yl]methanol](/img/structure/B11715715.png)

![N-hydroxy-7-oxo-5-phenyl-1H,7H-pyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B11715726.png)
![2-[(2-Chloro-4-nitrophenyl)sulfanyl]-1,3-benzothiazole](/img/structure/B11715733.png)
![2-{1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B11715735.png)

![2-(Carboxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11715752.png)

![2-[(2E)-4-oxo-2-{2-[(4E)-2-oxo-1,3-thiazolidin-4-ylidene]hydrazin-1-ylidene}-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B11715762.png)



